2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula CHClNOS. This compound is a derivative of thiadiazole, a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms. The presence of the sulfamoyl group distinguishes this compound, contributing to its unique chemical and biological properties. It is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various applications in research and industry.
These reactions are critical for modifying the compound to enhance its properties or to synthesize related compounds.
Research indicates that 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride exhibits significant biological activities. Notably, it has been studied for:
The precise mechanisms underlying these activities involve interactions with specific molecular targets within biological systems.
The synthesis of 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride typically involves several steps:
In industrial settings, this process is scaled up using specialized reactors that can handle high temperatures and pressures.
The applications of 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride span multiple fields:
Interaction studies have shown that 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride can bind to various enzymes and receptors. These interactions are crucial for understanding its biological activity and therapeutic potential. For instance:
Such studies are essential for elucidating the compound's mechanism of action and optimizing its use in therapeutic contexts.
2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride shares structural similarities with other thiadiazole derivatives. Notable compounds include:
The uniqueness of 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride lies in its specific sulfamoyl group. This functional group not only enhances its solubility but also imparts distinct antimicrobial and anti-inflammatory properties compared to other thiadiazole derivatives. Its potential applications in pharmaceuticals make it a subject of significant interest in ongoing research.
The thiadiazole ring serves as the structural backbone of this compound. Classical synthesis methods rely on cyclocondensation reactions between thiocarbazides and carboxylic acid derivatives. A widely adopted protocol involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent.
The cyclodehydration process initiates with the formation of a thioamide intermediate, followed by intramolecular cyclization to yield the 1,3,4-thiadiazole ring. For example, 5-amino-1,3,4-thiadiazole-2-sulfonamide is synthesized by treating thiosemicarbazide with sulfonyl chloride under reflux conditions. Subsequent acetylation with chloroacetyl chloride introduces the acetamide side chain, while neutralization with sodium acetate ensures controlled reactivity.
Table 1: Reaction Conditions for Traditional Thiadiazole Synthesis
| Reagent | Role | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazide | Cyclizing agent | 100–120 | 4–6 | 65–75 |
| POCl₃ | Dehydrating agent | 80–100 | 2–3 | – |
| Chloroacetyl chloride | Acetylating agent | 25–30 | 1–2 | 70–85 |
Characterization via ¹H NMR and IR spectroscopy confirms the presence of the sulfamoyl group (N–H stretch at 3,300 cm⁻¹) and thiadiazole ring (C–S–C bend at 690 cm⁻¹).
The anticancer activity of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride is closely linked to its inhibition of tumor-associated carbonic anhydrase (CA) isoforms, specifically hCA IX and XII. These isoforms are overexpressed in hypoxic tumor environments and contribute to acidosis, metastasis, and chemoresistance [1] [3].
Mechanistic Insights:
Comparative Data:
| Inhibitor | hCA IX IC~50~ (μM) | hCA XII IC~50~ (μM) | Selectivity Ratio (IX/XII vs. I/II) |
|---|---|---|---|
| Target Compound | 0.477 ± 0.03 | 1.933 ± 0.11 | 15.4 (IX/I), 6.5 (XII/II) |
| SLC-0111 | 45.0 | 4.5 | 2.1 (IX/I), 1.8 (XII/II) |
| Acetazolamide | 25.0 | 5.7 | 1.3 (IX/I), 1.1 (XII/II) |
Table 1: Inhibitory activity of select CA inhibitors against tumor-associated isoforms [1] [3].
The thiadiazole-sulfonamide scaffold confers broad-spectrum antimicrobial activity, particularly against multidrug-resistant (MDR) strains. Hybridization with fluoroquinolone-like structures enhances penetration into bacterial cells [6].
Key Findings:
Activity Spectrum:
| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| Escherichia coli (ESBL) | 16 | Meropenem (4) |
| Klebsiella pneumoniae | 32 | Colistin (2) |
| Acinetobacter baumannii | 64 | Tigecycline (1) |
Table 2: Antimicrobial activity against MDR pathogens [6].
The compound’s antioxidant properties stem from its ability to donate electrons via the sulfamoyl and amino groups, neutralizing reactive oxygen species (ROS) [7].
Experimental Evidence:
Mechanistic Pathways:
Comparative Antioxidant Data:
| Assay | Compound IC~50~ (μM) | Ascorbic Acid IC~50~ (μM) |
|---|---|---|
| DPPH | 45.6 ± 1.5 | 50.2 ± 1.8 |
| ABTS | 34.7 ± 1.2 | 28.9 ± 1.1 |
| FRAP | 0.85 mmol Fe²⁺/g | 1.12 mmol Fe²⁺/g |
Table 3: Antioxidant efficacy in standardized assays [7].
2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride demonstrates significant apoptosis-inducing activity through multiple caspase-dependent pathways. Research has established that thiadiazole derivatives, including this compound, function as potent activators of the caspase cascade, leading to programmed cell death in malignant cells [1] [2] [3].
The compound exhibits pronounced effects on caspase-3 activation, which serves as the primary executioner caspase in the apoptotic pathway. Studies demonstrate that thiadiazole derivatives with structural similarities to 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide significantly enhance caspase-3 activity in various cancer cell lines, including Human Prostate Cancer Cell Line PC-3 and Human Colorectal Adenocarcinoma Cell Line HT-29 [1]. The compound's ability to induce caspase-3 activation results in the proteolytic cleavage of essential cellular proteins, including DNA repair proteins, cytoskeletal proteins, and the inhibitor of caspase-activated DNase [4].
Caspase-8 pathway activation represents another crucial mechanism through which the compound induces apoptosis. The extrinsic apoptotic pathway, triggered by death receptor activation, leads to caspase-8 recruitment and subsequent activation of downstream effector caspases [2]. Research indicates that thiadiazole derivatives demonstrate superior caspase-8 activating potential compared to standard chemotherapeutic agents such as doxorubicin, with compound derivatives showing enhanced activity in prostate cancer cell lines [1].
The intrinsic apoptotic pathway, mediated through caspase-9 activation, constitutes a primary mechanism of action for this compound. Studies demonstrate that thiadiazole compounds induce caspase-9 dependent apoptosis in cancer cells through mitochondrial membrane permeabilization and cytochrome c release [5] [3]. The compound's ability to activate caspase-9 results in the subsequent activation of downstream effector caspases, including caspase-3, leading to cellular apoptosis [5].
Mitochondrial pathway involvement has been extensively documented in thiadiazole-induced apoptosis. The compound facilitates the release of cytochrome c from mitochondria, which forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation [6]. Research demonstrates that thiazolide compounds, structurally related to the target compound, induce mitochondrial apoptosis through the modulation of Bcl-2 family proteins, specifically through the upregulation of pro-apoptotic proteins Bim and Puma [6].
The compound's mechanism involves Jun kinase and p38 MAP kinase activation, which are essential for the apoptotic process. Studies show that thiadiazole derivatives activate both Jun kinase and p38 MAP kinase pathways, with combined inhibition of both kinases completely preventing cell death induction [6]. This dual kinase activation leads to increased expression of pro-apoptotic Bcl-2 homologs, which sequester anti-apoptotic proteins such as Mcl-1 and Bcl-xL [6].
Caspase-dependent protein cleavage represents a downstream effect of the compound's apoptotic activity. The activation of caspase-3 leads to the cleavage of poly ADP-ribose polymerase, a key DNA repair enzyme, resulting in the inhibition of DNA repair mechanisms [4]. Additionally, the compound induces the cleavage of cytoskeletal proteins, leading to the characteristic morphological changes associated with apoptosis [4].
| Caspase Type | Activation Level | Cell Line | Mechanism |
|---|---|---|---|
| Caspase-3 | Significantly enhanced | PC-3, HT-29, MCF-7 | Executioner caspase activation |
| Caspase-8 | Superior to doxorubicin | PC-3, HT-29 | Death receptor pathway |
| Caspase-9 | Enhanced activity | Multiple cancer lines | Mitochondrial pathway |
The selectivity towards cancer cells has been demonstrated through comparative studies showing that thiadiazole derivatives exhibit preferential cytotoxic effects against malignant cells while showing reduced toxicity towards normal cells [1]. This selectivity is attributed to the compound's ability to exploit the altered metabolic conditions present in cancer cells, particularly the elevated glutathione levels that can enhance the compound's apoptotic activity [6].
2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride exhibits potent cell cycle arrest activity through multiple checkpoint mechanisms in malignant cell lines. The compound demonstrates the ability to halt cellular proliferation at specific phases of the cell cycle, contributing to its anticancer efficacy [7] [8] [9].
G0/G1 phase arrest represents a primary mechanism of action for this compound. Research demonstrates that thiadiazole derivatives, including structural analogs of the target compound, induce significant G0/G1 phase arrest in various cancer cell lines [7]. The compound FABT, a 2-amino-1,3,4-thiadiazole derivative, induces G0/G1 phase arrest in A549 lung carcinoma cells through inhibition of the extracellular signal-regulated kinase pathway [7]. This arrest mechanism involves the upregulation of p27/Kip1 expression, a cyclin-dependent kinase inhibitor that prevents progression from G1 to S phase [7].
The cyclin-dependent kinase inhibition mechanism underlies the compound's cell cycle arrest activity. Studies show that thiadiazole derivatives decrease the expression of cyclins D1 and E, which are essential for G1/S phase transition [10]. The compound's ability to modulate cyclin expression results in the dephosphorylation of the retinoblastoma protein, preventing the release of E2F transcription factors necessary for S phase entry [10].
S phase arrest has been documented as an additional mechanism of cell cycle disruption. Research indicates that certain thiadiazole derivatives induce S phase arrest by interfering with DNA synthesis processes [11]. The compound's ability to arrest cells in S phase is associated with the induction of DNA damage responses and the activation of checkpoint kinases that halt DNA replication [11].
G2/M phase arrest represents another significant mechanism of action. Studies demonstrate that thiadiazole compounds can effectively induce G2/M phase arrest in various cancer cell lines, including gastric cancer cells [12]. The compound N,4-diaryl-1,3-thiazole-2-amine effectively induced SGC-7901 cell cycle arrest at the G2/M phase in both concentration- and time-dependent manners [12]. This arrest mechanism involves the inhibition of cyclin B-Cdk1 complex activity, which is essential for mitotic entry [13].
Molecular targets in cell cycle regulation have been identified for thiadiazole compounds. The compound's ability to inhibit the extracellular signal-regulated kinase pathway results in the disruption of cellular proliferation signals [7]. Additionally, the compound demonstrates the ability to interfere with the Akt signaling pathway, which plays a crucial role in cell survival and proliferation [9].
| Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Mechanism |
|---|---|---|---|---|
| A549 lung carcinoma | Enhanced arrest | Inhibited progression | Variable | ERK pathway inhibition |
| C6 rat glioma | 67.21% | Not specified | Arrested | Akt pathway suppression |
| HT-29 colorectal | 63.86% | 15.54% | Not specified | DNA synthesis interference |
| MCF-7 breast cancer | G0-G1 arrest | Not specified | Not specified | Cyclin modulation |
The compound's selectivity for cancer cells in cell cycle arrest has been demonstrated through studies showing preferential effects on malignant cells compared to normal cells [8]. This selectivity is attributed to the compound's ability to exploit the altered cell cycle checkpoint mechanisms present in cancer cells, which often have defective p53 pathways and rely more heavily on alternative checkpoint mechanisms [8].
Dose-dependent effects have been observed in cell cycle arrest studies. Research indicates that the compound exhibits concentration-dependent cell cycle arrest, with higher concentrations resulting in more pronounced arrest effects [12]. The time-dependent nature of the arrest suggests that the compound's effects are sustained and lead to prolonged cell cycle disruption [12].
Checkpoint kinase activation plays a crucial role in the compound's cell cycle arrest mechanism. The compound induces the activation of checkpoint kinases that monitor DNA integrity and cell cycle progression, resulting in the halt of cellular division when damage is detected [11]. This mechanism ensures that damaged cells are prevented from progressing through the cell cycle and are directed towards apoptotic pathways [11].
2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride demonstrates significant inhibitory activity against carbonic anhydrase isoforms IX and XII, which are crucial enzymes in tumor microenvironment regulation and cancer progression [14] [15] [16]. The compound's structural similarity to acetazolamide, a clinically established carbonic anhydrase inhibitor, provides the foundation for its enzyme inhibitory properties [16].
Carbonic anhydrase IX inhibition kinetics reveal that the compound exhibits potent inhibitory activity against this tumor-associated isoform. Studies of thiadiazole derivatives demonstrate IC50 values in the nanomolar range for carbonic anhydrase IX inhibition [15]. The compound's mechanism involves coordination with the zinc ion in the enzyme's active site through the sulfonamide group, which is essential for catalytic activity [17]. Research indicates that the thiadiazole-sulfonamide moiety binds in the canonical manner to the zinc ion and interacts with key residues including Thr199, Glu106, and Thr200 [17].
The pH-dependent activity of carbonic anhydrase IX is particularly relevant to the compound's mechanism of action. Studies demonstrate that carbonic anhydrase IX exhibits optimal catalytic activity at pH 6.49, which corresponds to the acidic pH conditions found in hypoxic tumors [18]. The compound's ability to inhibit carbonic anhydrase IX at these acidic pH values is crucial for its anticancer activity, as it disrupts the enzyme's role in maintaining pH homeostasis in the tumor microenvironment [18].
Carbonic anhydrase XII inhibition represents another important aspect of the compound's mechanism. Research demonstrates that thiadiazole derivatives exhibit selective inhibition of carbonic anhydrase XII with submicromolar IC50 values [19]. The compound's selectivity for carbonic anhydrase XII over cytosolic isoforms I and II makes it particularly attractive for anticancer applications, as it minimizes potential side effects associated with inhibition of physiologically important cytosolic enzymes [19].
Competitive inhibition kinetics have been established for thiadiazole-based carbonic anhydrase inhibitors. Kinetic analysis using Lineweaver-Burk plots demonstrates that the compound exhibits competitive inhibition against carbonic anhydrase, indicating that it competes with the natural substrate for binding to the enzyme's active site [20]. The competitive nature of the inhibition suggests that the compound binds reversibly to the enzyme and can be displaced by increasing substrate concentrations [20].
Structure-activity relationships have been elucidated for thiadiazole-based carbonic anhydrase inhibitors. The sulfonamide group is essential for binding to the zinc ion in the enzyme's active site, while the thiadiazole ring provides additional binding interactions [21]. Modifications to the thiadiazole ring can significantly affect the compound's inhibitory potency, with certain substitutions enhancing selectivity for tumor-associated isoforms [21].
| Carbonic Anhydrase Isoform | IC50 Range | Selectivity | Mechanism |
|---|---|---|---|
| CA I | 0.033-0.14 μM | Low selectivity | Zinc coordination |
| CA II | 0.030-0.11 μM | Moderate selectivity | Active site binding |
| CA IX | Nanomolar range | High selectivity | Tumor-specific targeting |
| CA XII | 0.30-0.93 μM | High selectivity | Transmembrane isoform |
The molecular binding interactions of the compound with carbonic anhydrase isoforms have been characterized through crystallographic studies. The compound's sulfonamide group forms a coordinate bond with the zinc ion in the enzyme's active site, while the thiadiazole ring engages in hydrogen bonding interactions with surrounding amino acid residues [17]. These interactions are crucial for the compound's inhibitory activity and selectivity [17].
Kinetic parameters for carbonic anhydrase inhibition have been determined through enzyme kinetic studies. The compound exhibits rapid association and dissociation kinetics with the enzyme, consistent with competitive inhibition [20]. The dissociation constant (Ki) values are in the nanomolar range for tumor-associated isoforms, indicating high binding affinity [20].
Inhibition of tumor acidification represents a key biological consequence of carbonic anhydrase IX/XII inhibition. The compound's ability to inhibit these enzymes disrupts the tumor's capacity to maintain extracellular acidification, which is essential for cancer cell survival and metastasis [22]. This mechanism reverses the effect of tumor acidification and leads to inhibition of cancer cell growth [22].
Selective targeting of hypoxic tumors is achieved through the compound's preferential inhibition of carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumor regions [23]. The compound's ability to accumulate in hypoxic tumor cells overexpressing these enzymes provides a therapeutic advantage and potential for use as both a therapeutic agent and diagnostic tool [22].